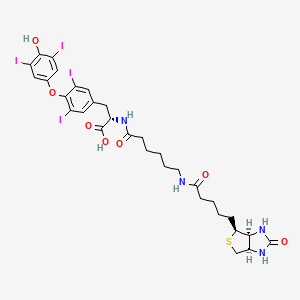
Biotin-hexanamide-(L-Thyroxine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-hexanamide-(L-Thyroxine) involves the biotinylation of L-Thyroxine. This process typically includes the activation of biotin and its subsequent conjugation to L-Thyroxine through a hexanamide linker . The reaction conditions often require the use of solvents like DMSO or DMF and may involve ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of Biotin-hexanamide-(L-Thyroxine) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-hexanamide-(L-Thyroxine) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the biotin or thyroxine moieties.
Reduction: This reaction can modify the iodine atoms in the thyroxine structure.
Substitution: This reaction can replace functional groups on the biotin or thyroxine components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin-hexanamide-(L-Thyroxine) derivatives with altered functional groups, while reduction may produce deiodinated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Biotin-hexanamide-(L-Thyroxine) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in the study of thyroid hormone functions and interactions.
Medicine: Utilized in the research of hypothyroidism and related disorders.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
Biotin-hexanamide-(L-Thyroxine) exerts its effects through the thyroid hormone pathway. The compound binds to thyroid hormone receptors, influencing gene expression and metabolic processes . The biotin moiety allows for targeted delivery and enhanced stability, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Thyroxine (Levothyroxine; T4): The parent compound used in hypothyroidism research.
Triiodothyronine (T3): Another thyroid hormone with similar biological activities.
Diiodothyronines: Metabolites of thyroid hormones with distinct physiological effects.
Uniqueness
Biotin-hexanamide-(L-Thyroxine) is unique due to its biotinylation, which enhances its stability and allows for targeted applications in research. This modification distinguishes it from other thyroid hormone derivatives and makes it particularly useful in biochemical assays and therapeutic research .
Eigenschaften
Molekularformel |
C31H36I4N4O7S |
|---|---|
Molekulargewicht |
1116.3 g/mol |
IUPAC-Name |
(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C31H36I4N4O7S/c32-18-13-17(14-19(33)28(18)42)46-29-20(34)10-16(11-21(29)35)12-22(30(43)44)37-26(41)8-2-1-5-9-36-25(40)7-4-3-6-24-27-23(15-47-24)38-31(45)39-27/h10-11,13-14,22-24,27,42H,1-9,12,15H2,(H,36,40)(H,37,41)(H,43,44)(H2,38,39,45)/t22-,23-,24-,27-/m0/s1 |
InChI-Schlüssel |
JJYXTZZHRVXYDU-TTZMFTMZSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


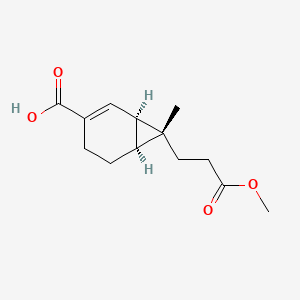
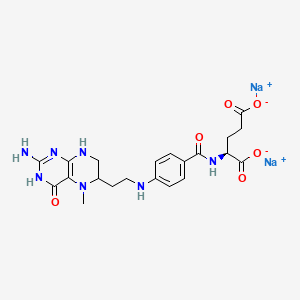
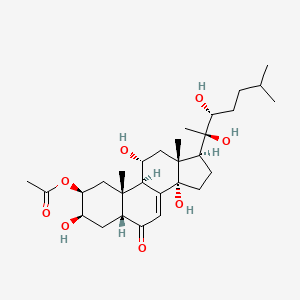
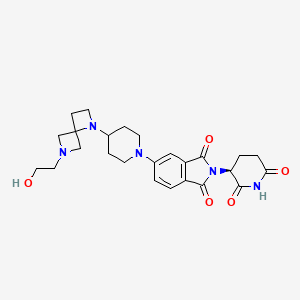

![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
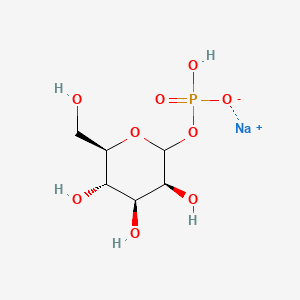
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

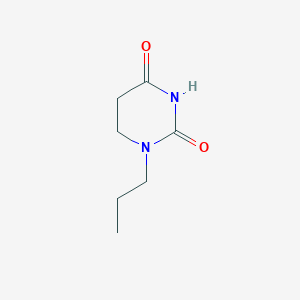
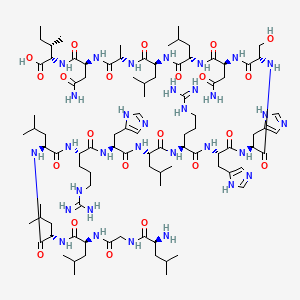
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)

![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
